3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
3,4-dibromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N3O/c12-7-4-5-14-11-9(7)10(13)15-16(11)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWMGLBRZSMDQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=NC=CC(=C3C(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused pyrazole and pyridine ring system. The presence of bromine atoms and a tetrahydro-2H-pyran substituent contributes to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈Br₂N₂O |
| Molecular Weight | 292.98 g/mol |
| CAS Number | Not available |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit various biological activities, including:
- Inhibition of Kinases : Many derivatives have been identified as potent inhibitors of kinases involved in cancer pathways. For instance, a related compound showed an IC₅₀ value of 0.2 nM against TBK1, indicating strong inhibitory potential against this target involved in immune response and cancer signaling .
- Antimicrobial Activity : A study demonstrated that certain pyrazolo[3,4-b]pyridine derivatives possess significant antitubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting promising results in vitro .
Therapeutic Applications
The therapeutic potential of this compound is supported by various studies:
- Cancer Treatment : Compounds with similar structures have been reported as selective inhibitors for various cancer-related kinases. For instance, derivatives targeting ALK5 (activin receptor-like kinase 5) have shown efficacy in inhibiting tumor growth in xenograft models .
- Inflammatory Diseases : The inhibition of TBK1 by related compounds suggests potential applications in treating inflammatory diseases due to their role in regulating immune responses .
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[3,4-b]pyridines is closely linked to their structural components:
- Substituents : The presence of electron-withdrawing groups (e.g., bromine) enhances the inhibitory potency against specific targets.
- Tetrahydropyran Ring : This moiety may influence solubility and bioavailability, impacting overall efficacy.
Table: Summary of Key SAR Findings
| Substituent | Effect on Activity |
|---|---|
| Bromine at C3/C4 | Increases potency against kinases |
| Tetrahydropyran Group | Enhances solubility and stability |
| Alkyl/aryl groups | Modulate selectivity towards specific targets |
Case Studies
Several case studies highlight the biological activity of pyrazolo[3,4-b]pyridine derivatives:
- A study conducted on a series of compounds demonstrated significant inhibition of ALK5 with IC₅₀ values around 25 nM in cell-based assays. These compounds also showed favorable pharmacokinetic profiles .
- Another investigation focused on the antitubercular properties of modified pyrazolo[3,4-b]pyridines revealed promising lead candidates for further development against resistant strains of Mycobacterium tuberculosis .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmaceutical agent due to its structural characteristics that allow interaction with biological targets. Research indicates that derivatives of pyrazolo[3,4-b]pyridine can act as inhibitors for various enzymes and receptors.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of pyrazolo[3,4-b]pyridine derivatives in inhibiting certain kinases involved in cancer progression. The dibromo substitution enhances the binding affinity to these targets, making it a candidate for further drug development.
Agrochemicals
The compound has shown promise in agricultural applications, particularly as a pesticide or herbicide. Its ability to disrupt biological processes in pests makes it a valuable candidate for developing new agrochemical formulations.
Case Study : Research conducted by agricultural scientists demonstrated that compounds similar to 3,4-dibromo derivatives exhibited significant insecticidal activity against common agricultural pests. The study concluded that these compounds could be developed into effective pest management solutions.
Material Science
In material science, the compound's bromine atoms can facilitate cross-linking in polymer matrices or serve as a precursor for creating functional materials with specific properties.
Case Study : Investigations into the use of dibrominated pyrazoles in synthesizing advanced materials showed enhanced thermal stability and mechanical properties. These materials could be utilized in electronics or structural applications where durability is crucial.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Bromine at C3/C4 (target compound) vs. C3/C5 (3,5-dibromo analog) may influence steric and electronic interactions in biological targets. For example, substitution patterns in pyrazolo[3,4-b]pyridines are critical for kinase inhibition .
- Iodine substituents (e.g., in 5-bromo-3-iodo derivative) increase molecular weight and may improve radiopharmaceutical applicability .
Reactivity and Applications: Mono-brominated derivatives (e.g., 4-bromo analog) serve as intermediates for Suzuki-Miyaura cross-coupling reactions . Dual halogenation (Br/I) enables sequential functionalization, a strategy used in optimizing drug candidates .
Biological Relevance :
- While the target compound lacks direct activity data, pyrazolo[3,4-b]pyridine derivatives with substituents at C3/C4 positions have shown promise as kinase inhibitors (e.g., ALK-L1196M, CDK8) and anticancer agents .
Preparation Methods
General Synthetic Strategy
The preparation of dibromo-substituted pyrazolo[3,4-b]pyridines typically involves:
- Construction of the pyrazolo[3,4-b]pyridine core.
- Introduction of bromine substituents at specific positions on the pyridine ring.
- Protection of the pyrazole nitrogen with a tetrahydro-2H-pyran-2-yl (THP) group to enhance stability and facilitate subsequent transformations.
Core Construction and Protection
A common approach to the pyrazolo[3,4-b]pyridine scaffold starts from suitably substituted aminopyridines or halogenated pyridines, which undergo cyclization with hydrazine derivatives to form the pyrazole ring fused to the pyridine. The nitrogen atom of the pyrazole is then protected by reaction with dihydropyran under acidic catalysis, yielding the 1-(tetrahydro-2H-pyran-2-yl) substituent. This protecting group is stable under various reaction conditions, including halogenation.
Bromination to Introduce Dibromo Substituents
Selective bromination is critical to install bromine atoms at the 3 and 4 positions of the pyrazolo[3,4-b]pyridine ring. Bromination reagents such as bromine (Br2) or N-bromosuccinimide (NBS) in suitable solvents (e.g., ethyl acetate, dichloromethane) at controlled temperatures are employed.
For example, in related systems, bromination of the pyrazolo[3,4-b]pyridine core is achieved by treating the protected intermediate with Br2 in ethyl acetate at room temperature or under reflux conditions, affording dihalogenated products with good regioselectivity.
The choice of solvent, temperature, and stoichiometry of bromine is optimized to avoid overbromination or side reactions.
One-Pot Sequential Functionalization
Recent advances in pyrazolo[3,4-b]pyridine chemistry demonstrate the feasibility of one-pot sequential coupling and halogenation reactions to efficiently prepare di-substituted derivatives.
Suzuki–Miyaura cross-coupling reactions have been used to install aryl groups selectively on halogenated pyrazolo[3,4-b]pyridines. Although this method primarily targets arylation, it demonstrates the compatibility of the protected pyrazolo[3,4-b]pyridine core with palladium-catalyzed reactions, which can be adapted for halogenation steps.
Such one-pot methods reduce purification steps and improve overall yields.
Example Preparation Data from Related Compound: 3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
This protocol suggests a similar approach can be adapted for the 3,4-dibromo isomer by adjusting bromination conditions to favor substitution at positions 3 and 4 rather than 3 and 6.
Mechanistic Insights and Optimization
Radical bromination mechanisms are implicated in halogenation steps, as evidenced by radical trapping experiments with TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) which can isolate intermediate brominated species.
Control of reaction temperature and bromine equivalents is essential to direct regioselectivity.
The THP protecting group remains stable during bromination and can be removed later under acidic conditions if needed.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Remarks |
|---|---|---|
| Starting material | Pyrazolo[3,4-b]pyridine or halogenated precursor | Prepared via cyclization reactions |
| Protection | Dihydropyran + acid catalyst, rt to mild heating | Forms 1-(tetrahydro-2H-pyran-2-yl) substituent |
| Bromination reagent | Br2 or NBS | Stoichiometric control critical |
| Solvent | Ethyl acetate, dichloromethane | Non-polar solvents preferred |
| Temperature | 0 °C to reflux | Lower temps favor selectivity |
| Reaction time | 1–4 hours | Monitored by TLC or HPLC |
| Purification | Recrystallization, chromatography | Yields vary 40–80% |
Q & A
Q. What are the common synthetic routes for 3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine?
The synthesis typically involves multi-component reactions (MCRs) or sequential functionalization. For example:
- Core assembly : A pyrazolo[3,4-b]pyridine scaffold is constructed via cyclization of aminopyridine derivatives with hydrazines or ketones. The tetrahydro-2H-pyran-2-yl (THP) group is introduced early as a protecting group for nitrogen to prevent undesired side reactions .
- Bromination : Selective bromination at the 3- and 4-positions is achieved using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) under controlled conditions (e.g., 0–5°C to avoid over-bromination) .
- Key reagents : THP protection requires 3,4-dihydro-2H-pyran and catalytic acid (e.g., p-toluenesulfonic acid).
Q. What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Pyridine protons resonate at δ 7.8–8.2 ppm, while the THP group shows distinct signals for the anomeric proton (δ 5.3–5.6 ppm) and methylene groups (δ 1.4–1.9 ppm) .
- X-ray crystallography : Used to confirm regiochemistry and hydrogen-bonding patterns (e.g., CCDC 1016829 in shows N–H⋯O interactions stabilizing the crystal lattice) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and bromine isotope patterns.
Q. What biological targets are associated with the pyrazolo[3,4-b]pyridine core?
The scaffold is linked to:
- Kinase inhibition : Pyrazolo[3,4-b]pyridines act as ATP-competitive inhibitors for protein kinases (e.g., JAK2, EGFR) due to their planar aromatic structure .
- Antichagasic activity : Derivatives exhibit trypanocidal effects against Trypanosoma cruzi by disrupting parasite metabolism .
- Antioxidant properties : Thiazolo[3,2-a]pyridine analogs show superoxide dismutase (SOD)-like activity .
Q. What is the role of the THP protecting group in synthesis?
The THP group:
- Stabilizes reactive intermediates : Protects the pyrazole nitrogen during harsh reactions (e.g., bromination).
- Facilitates purification : Enhances solubility in organic solvents, easing column chromatography .
- Removal : Deprotection under acidic conditions (e.g., HCl in ethanol) regenerates the free NH group for downstream functionalization .
Advanced Research Questions
Q. How can regioselectivity be controlled during bromination of pyrazolo[3,4-b]pyridine derivatives?
Regioselectivity depends on:
- Electronic effects : Electron-rich positions (e.g., para to electron-donating groups) brominate preferentially.
- Steric hindrance : Bulky substituents (e.g., THP) direct bromine to less hindered sites.
- Reaction conditions : Lower temperatures (0°C) favor mono-bromination, while excess Br₂ or prolonged reaction times lead to di-substitution . Example : In 1-THP-protected derivatives, bromination at C3 precedes C4 due to reduced steric hindrance.
Q. How can structural contradictions between crystallographic data and computational models be resolved?
- Validate force fields : Compare density functional theory (DFT)-optimized geometries with X-ray data (e.g., bond lengths and angles in show <2% deviation from calculations) .
- Analyze intermolecular interactions : Hydrogen-bonding motifs (e.g., R₂²(12) dimers in ) may cause packing effects not captured in gas-phase models .
- Use hybrid methods : Combine molecular dynamics (MD) simulations with crystallographic data to account for solvent and temperature effects .
Q. What strategies optimize yields in multi-step syntheses of this compound?
- Stepwise protection : Introduce THP before bromination to avoid side reactions .
- Catalytic systems : Use Pd₂(dba)₃/dppp for coupling reactions (e.g., Suzuki-Miyaura) with boronate esters (e.g., 85% yield achieved in ) .
- Purification : Employ flash chromatography with gradients (e.g., hexane/ethyl acetate) to separate di-brominated products from mono- or tri-substituted impurities .
Q. How do π-π stacking interactions influence the compound’s crystallographic behavior?
- Stacking distance : Pyrazolo[3,4-b]pyridine rings form offset π-π interactions (3.4–3.6 Å) in , stabilizing the lattice .
- Impact on solubility : Strong stacking reduces solubility in polar solvents, necessitating crystallization from DMF/water mixtures .
- Thermal stability : Stacking correlates with higher melting points (e.g., 245–250°C in ) .
Q. How are structure-activity relationships (SAR) evaluated for kinase inhibition?
- Substituent screening : Test analogs with varying halogen (Br vs. Cl) or THP replacements (e.g., benzyl groups).
- Enzyme assays : Measure IC₅₀ values against kinase panels (e.g., 0.2 µM for JAK2 inhibition in ) .
- Docking studies : Align compounds in ATP-binding pockets using PyMOL or AutoDock to identify critical hydrogen bonds (e.g., N–H⋯O interactions in ) .
Q. What methodologies address conflicting bioactivity data in different assay systems?
- Control for off-target effects : Use knockout cell lines or selective inhibitors to isolate target engagement.
- Validate in vivo : Compare pharmacokinetic profiles (e.g., plasma stability of THP-protected vs. deprotected analogs) .
- Meta-analysis : Cross-reference results from enzyme assays (), cellular models (), and animal studies to identify assay-specific artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
